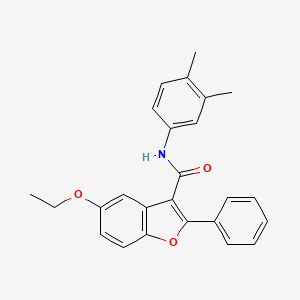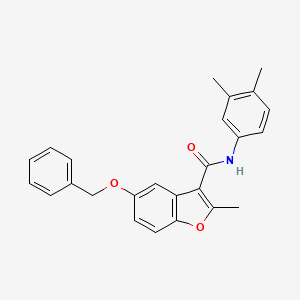
5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide, also known as BDB, is a synthetically produced molecule that has been studied for its potential applications in scientific research. BDB has been shown to possess a variety of biochemical and physiological effects, and it has been used in a range of laboratory experiments.
科学的研究の応用
5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide has been used in a variety of scientific research applications, including the study of cell metabolism, the regulation of gene expression, and the development of therapeutic agents. It has also been used to study the effects of drugs on the nervous system, as well as to investigate the role of the immune system in disease. Additionally, this compound has been used in studies of the pharmacology of various drugs, including the study of their absorption, distribution, metabolism, and excretion.
作用機序
The exact mechanism of action of 5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is not yet known. However, it is believed to interact with various proteins and enzymes in the body, which may affect the regulation of various cellular processes. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of certain enzymes or proteins.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been shown to possess neuroprotective effects, as well as to possess the ability to modulate the activity of various neurotransmitters in the brain. Furthermore, this compound has been shown to possess the ability to modulate the activity of various hormones, including insulin, cortisol, and testosterone.
実験室実験の利点と制限
The advantages of using 5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments include its low cost and its ease of synthesis. Additionally, this compound is relatively stable and does not degrade easily, making it suitable for long-term storage. However, one of the main limitations of using this compound in laboratory experiments is its relatively low solubility in aqueous solutions. This can limit its use in certain applications, such as in the development of therapeutic agents.
将来の方向性
Given the potential of 5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide in scientific research, there are a number of potential future directions for its use. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the development of drugs. Additionally, further research into its biochemical and physiological effects could lead to the development of more effective therapeutic agents. Furthermore, further research into its solubility in aqueous solutions could lead to the development of more effective methods of delivery. Finally, further research into its potential applications in the study of cell metabolism, gene expression, and the development of drugs could lead to the development of more effective treatments for various diseases.
合成法
5-(benzyloxy)-N-(3,4-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is synthesized using a multi-step process that involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with benzylchloride, followed by the reaction of the resulting acid chloride with 3,4-dimethylphenyl isocyanate. The reaction is then followed by the addition of sodium hydroxide and the formation of the desired product. The overall yield of the reaction is approximately 70%.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-16-9-10-20(13-17(16)2)26-25(27)24-18(3)29-23-12-11-21(14-22(23)24)28-15-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIHQTLKEYNPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

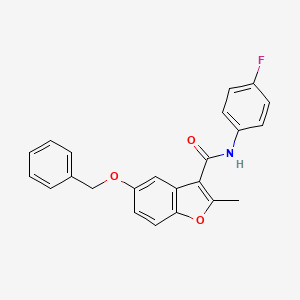
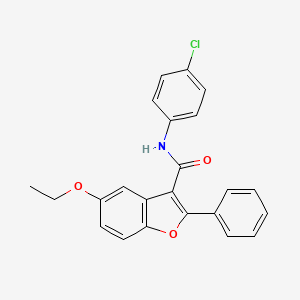

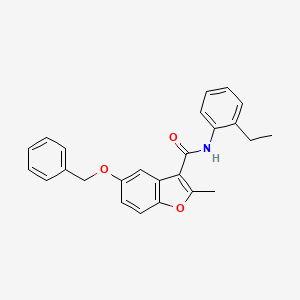
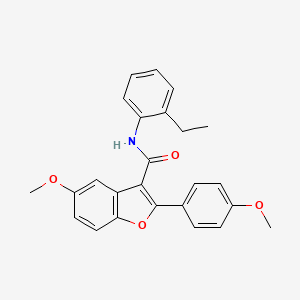
![N-(2-ethylphenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6544984.png)
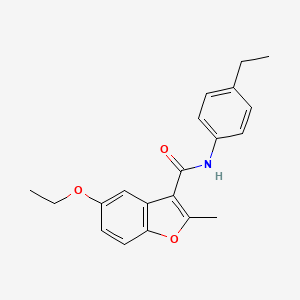
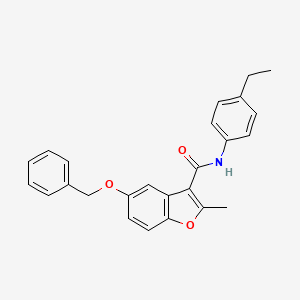
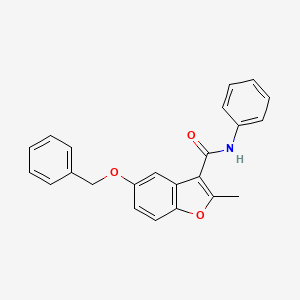
![ethyl 4-[5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-amido]benzoate](/img/structure/B6545036.png)
